7-Chloroquinoline-3,8-dicarboxylic acid

Vue d'ensemble

Description

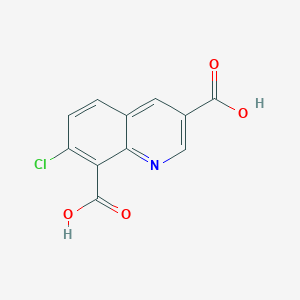

7-Chloroquinoline-3,8-dicarboxylic acid is a chemical compound with the molecular formula C₁₁H₆ClNO₄ and a molecular weight of 251.62 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloroquinoline-3,8-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of quinoline derivatives followed by carboxylation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the yield and purity of the compound while minimizing production costs and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

7-Chloroquinoline-3,8-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline dicarboxylic acids, while reduction may produce quinoline derivatives with reduced functional groups .

Applications De Recherche Scientifique

7-Chloroquinoline-3,8-dicarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 7-Chloroquinoline-3,8-dicarboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activities or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline-3,8-dicarboxylic acid: Lacks the chlorine atom at the 7-position.

7-Bromoquinoline-3,8-dicarboxylic acid: Contains a bromine atom instead of chlorine at the 7-position.

7-Fluoroquinoline-3,8-dicarboxylic acid: Contains a fluorine atom instead of chlorine at the 7-position.

Uniqueness

7-Chloroquinoline-3,8-dicarboxylic acid is unique due to the presence of the chlorine atom at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its efficacy in various applications .

Activité Biologique

7-Chloroquinoline-3,8-dicarboxylic acid (7-CQDA), with the molecular formula CHClN O and a molecular weight of approximately 251.62 g/mol, is a compound of significant interest in medicinal chemistry and environmental studies. Its structure features two carboxylic acid groups at positions 3 and 8 and a chlorine atom at position 7, contributing to its unique chemical properties and biological activities.

Overview of Biological Activity

7-CQDA has been identified as a promising candidate for various biological applications, particularly in the development of antimalarial drugs due to its structural similarity to chloroquine, a well-established antimalarial agent. Research indicates that it can inhibit the growth of Plasmodium species in vitro, suggesting potential for further clinical development.

The biological activity of 7-CQDA is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit enzyme activities or disrupt cellular processes by binding to proteins or nucleic acids. This interaction can lead to significant biological effects, including antimicrobial properties observed in some quinoline derivatives.

Antimalarial Research

- Synthesis : Researchers are exploring the incorporation of 7-CQDA into larger molecular frameworks aimed at disrupting the life cycle of malaria-causing parasites. The synthesized compounds are evaluated for their efficacy against Plasmodium species.

- Efficacy Testing : Preliminary studies have shown that compounds derived from 7-CQDA exhibit high efficacy in inhibiting parasite growth in laboratory settings.

Other Biological Activities

Environmental Impact

In addition to its medicinal applications, 7-CQDA is recognized as an environmental transformation product of quinmerac, a herbicide. Studies focus on its behavior and impact on ecosystems, particularly regarding its mobility and degradation in soil and water environments. Understanding these aspects is crucial for assessing its ecological safety and potential risks associated with agricultural use.

Comparative Analysis with Similar Compounds

The unique structure of 7-CQDA allows for comparisons with other quinoline derivatives. Below is a table summarizing key similarities and differences:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 7-Chloroquinoline-3-carboxylic acid | CHClNO | Contains only one carboxylic acid group |

| 8-Chloroquinoline-3-carboxylic acid | CHClNO | Chlorine at position 8; different biological activity |

| Quinmerac | CHClNO | Herbicide that transforms into 7-CQDA |

Synthesis Methods

Various efficient methods have been developed for synthesizing 7-CQDA, often involving multistep synthetic routes that capitalize on its functional groups. These methods are advantageous due to their efficiency and ability to recycle reaction solvents.

Case Studies and Research Findings

- Antimalarial Drug Development : A study conducted by researchers focused on synthesizing new derivatives based on 7-CQDA, demonstrating promising results in vitro against Plasmodium falciparum.

- Environmental Studies : Research examining the degradation pathways of 7-CQDA in aquatic systems highlighted its potential persistence and ecological impact, emphasizing the need for further environmental assessments.

Propriétés

IUPAC Name |

7-chloroquinoline-3,8-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO4/c12-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)11(16)17/h1-4H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIDIAPHYHJMCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C=C21)C(=O)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00536258 | |

| Record name | 7-Chloroquinoline-3,8-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00536258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90717-07-0 | |

| Record name | 7-Chloro-3,8-quinolinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90717-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloroquinoline-3,8-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00536258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.